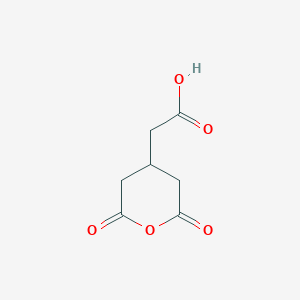
2-(2,6-ジオキソオキサン-4-イル)酢酸
概要
説明
科学的研究の応用
2-(2,6-Dioxooxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of drug development.
Industry: It serves as an intermediate in the synthesis of more complex molecules and materials
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dioxooxan-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diacid or diester precursor in the presence of a dehydrating agent .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .
化学反応の分析
Types of Reactions: 2-(2,6-Dioxooxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amination reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
作用機序
The mechanism by which 2-(2,6-Dioxooxan-4-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or activation. Further research is needed to elucidate the exact pathways and molecular interactions involved .
類似化合物との比較
2-(2,6-Dioxooxan-4-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(2,6-Dioxooxan-4-yl)butanoic acid: Contains a butanoic acid moiety.
2-(2,6-Dioxooxan-4-yl)pentanoic acid: Features a pentanoic acid moiety.
Uniqueness: 2-(2,6-Dioxooxan-4-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple research fields highlight its importance .
生物活性
2-(2,6-Dioxooxan-4-yl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H8O4
- Molecular Weight : 156.14 g/mol
- CAS Number : Not specifically listed in the sources, but relevant for identification.
The biological activity of 2-(2,6-Dioxooxan-4-yl)acetic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the dioxo structure may facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(2,6-Dioxooxan-4-yl)acetic acid exhibit significant antimicrobial properties. For instance, acetic acid derivatives have shown effectiveness against various pathogens, including those responsible for burn wound infections. The minimum inhibitory concentration (MIC) for acetic acid against common pathogens has been reported as low as 0.16-0.31% .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity of acetic acid derivatives.
- Methods : Laboratory tests on various isolates from burn wounds.
- Results : Acetic acid effectively inhibited planktonic growth and biofilm formation at concentrations as low as 0.31% . This suggests that derivatives like 2-(2,6-Dioxooxan-4-yl)acetic acid could be effective in treating infections.
- Immunomodulatory Effects :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(2,6-dioxooxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-5(9)1-4-2-6(10)12-7(11)3-4/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOCJDBCZVIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















